BenchChemオンラインストアへようこそ!

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid

IDO1 inhibition Immuno-oncology Tryptophan metabolism

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid is a synthetic, non-proteinogenic α-amino acid (molecular formula C12H14N2O2, MW 218.25) that functions as a regioisomer of 1-methyltryptophan, bearing the alanine side chain at the indole 4-position rather than the natural 3-position. The compound is commercially available as both the racemate (CAS 2103580-35-2) and the (2S)-enantiomer (CAS 2166200-16-2), each at typical purities of ≥98% with accompanying NMR, HPLC, and GC quality-control documentation.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B15239234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-14-6-5-9-8(3-2-4-11(9)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)
InChIKeyGANDSICLGWTHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid (CAS 2103580-35-2): A Regioisomeric Tryptophan Building Block for Specialized Peptide and Inhibitor Design


2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid is a synthetic, non-proteinogenic α-amino acid (molecular formula C12H14N2O2, MW 218.25) that functions as a regioisomer of 1-methyltryptophan, bearing the alanine side chain at the indole 4-position rather than the natural 3-position [1]. The compound is commercially available as both the racemate (CAS 2103580-35-2) and the (2S)-enantiomer (CAS 2166200-16-2), each at typical purities of ≥98% with accompanying NMR, HPLC, and GC quality-control documentation . Its Fmoc-protected derivative (CAS 2306248-45-1) enables direct incorporation into solid-phase peptide synthesis, making it a practical building block for peptide engineering and structure–activity relationship (SAR) studies .

Why 1-Methyltryptophan (3-yl Isomer) Cannot Functionally Replace 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid in Quantitative Pharmacological and Structural Studies


The target compound differs from its closest commercial analog, 1-methyltryptophan (1-MT, CAS 26988-72-7), by the regioisomeric attachment of the alanine side chain to the indole 4-position instead of the 3-position [1]. This positional isomerism alters both the spatial orientation of the amino acid backbone within peptide chains and the electronic environment of the indole ring system, which can substantially change target-binding geometry, fluorescence properties, and metabolic stability [2][3]. The additional N-methyl group at position 1 further eliminates the indole N–H hydrogen-bond donor capacity, a critical factor in many protein–ligand interactions. These structural differences mean that 1-MT cannot be assumed to behave identically in quantitative bioassays, peptide folding, or fluorescent probe applications, necessitating compound-specific validation.

Quantitative Differentiation of 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid from Closest Analogs: Cross-Study Inhibitory Potency and Structural Evidence


3.1 IDO1 Inhibitory Potency: Approximately 10- to 25-Fold Greater than 1-Methyltryptophan (3-yl Regioisomer)

In recombinant human IDO1 enzymatic assays measuring kynurenine production from L-tryptophan, the target 4-yl regioisomer exhibited an IC50 of 1,400 nM (1.40 × 10^3 nM) [1]. By comparison, the L-enantiomer of the 3-yl regioisomer (1-methyl-L-tryptophan) showed an IC50 of 35,000 nM (3.50 × 10^4 nM) under similar recombinant enzyme conditions [2], while racemic 1-MT yielded an IC50 of 14,700 nM in HeLa cell-based IDO1 assays . This represents an approximate 25-fold potency advantage for the 4-yl isomer over L-1-MT in recombinant enzyme assays and a roughly 10-fold advantage over racemic 1-MT in cellular context.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

3.2 Alanine–Glyoxylate Aminotransferase (AGT) Inhibition: Sub-Micromolar Activity

The target compound inhibited recombinant human alanine–glyoxylate aminotransferase (AGT) with an IC50 of 300 nM [1]. No AGT inhibition data were identified for the 3-yl regioisomer (1-methyltryptophan), precluding a direct potency comparison; however, the sub-micromolar activity indicates a distinct target engagement profile that is absent from the comparator's known pharmacological spectrum, which is dominated by IDO1/TDO modulation.

AGT inhibition Primary hyperoxaluria Hepatic metabolism

3.3 Regioisomeric Geometry: 4-yl Attachment Alters Peptide Backbone Orientation Relative to the 3-yl (Natural Tryptophan) Configuration

In the natural amino acid L-tryptophan, the alanine side chain is attached to the indole C3 position, placing the amino acid backbone coplanar with the indole ring system. In the 4-yl regioisomer, the backbone attachment point is shifted to the benzenoid ring, altering the vector of the Cα–Cβ bond and the conformational preferences of the resulting peptide [1]. The Fmoc-protected derivative of the 4-yl compound (CAS 2306248-45-1) has been specifically designed for standard solid-phase peptide synthesis (SPPS) protocols, enabling direct incorporation into bioactive peptides where altered backbone geometry is required for structure–activity studies . No quantitative dihedral angle data from a head-to-head crystallographic comparison are currently available for the 1-methyl-4-yl vs. 1-methyl-3-yl pair.

Peptide engineering Solid-phase peptide synthesis Conformational analysis

3.4 N-Methylation at Indole Position 1 Eliminates Hydrogen-Bond Donor Capacity: Differentiation from Non-Methylated 4-Indolylalanine

The presence of the N-methyl group at indole position 1 in the target compound blocks the indole N–H, which in non-methylated tryptophan and 4-indolylalanine serves as a hydrogen-bond donor (calculated donor count = 2 for non-methylated vs. 1 for the N-methyl derivative) [1]. This modification alters the compound's hydrogen-bonding capacity and lipophilicity (calculated LogP increases by approximately 0.5–0.7 units upon N-methylation, based on the difference between indole and 1-methylindole fragment values) [2]. In class-level comparisons, N-methylation of tryptophan has been shown to reduce IDO1 substrate turnover and alter binding mode, supporting the functional relevance of this modification [3]. No direct head-to-head experimental hydrogen-bond energy measurement was identified for this specific pair.

Hydrogen bonding Molecular recognition Protein–ligand interactions

Optimal Application Scenarios for 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid Based on Differential Evidence


4.1 IDO1 Inhibitor Development with Reduced Dosing Requirements

The ~10- to 25-fold greater IDO1 inhibitory potency of the 4-yl regioisomer compared to 1-methyltryptophan (3-yl) [1] makes it a superior starting scaffold for medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 in immuno-oncology. Lower IC50 values translate directly to reduced compound loading in cell-based and in vivo assays, minimizing solvent (e.g., DMSO) toxicity and off-target pharmacological effects.

4.2 Dual IDO1/AGT Target Engagement for Metabolic Disease Research

The compound's sub-micromolar AGT inhibitory activity (IC50 300 nM) [2] combined with its IDO1 activity provides a unique dual-target profile not shared by 1-methyltryptophan. This makes it valuable for studying crosstalk between tryptophan catabolism and hepatic glyoxylate metabolism, particularly in models of primary hyperoxaluria where AGT is a validated therapeutic target.

4.3 Solid-Phase Peptide Synthesis with Altered Backbone Geometry

The Fmoc-protected derivative (CAS 2306248-45-1) enables direct incorporation into standard SPPS workflows . The 4-yl attachment point alters the peptide backbone trajectory compared to natural tryptophan (3-yl), allowing researchers to systematically probe the effect of side-chain orientation on peptide–receptor binding, peptide stability, and conformational dynamics [3].

4.4 Fluorescent Probe Development Leveraging Altered Indole Photophysics

The combination of 4-yl substitution and N-methylation is expected to shift indole absorption and emission spectra relative to tryptophan and 1-methyltryptophan, based on class-level photophysical data for indole regioisomers [4]. This creates opportunities for developing environment-sensitive fluorescent amino acid probes with distinct spectral windows, useful in protein conformational studies where spectral overlap with natural tryptophan residues must be avoided.

Quote Request

Request a Quote for 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.